molecular formula C7H13Br B2386066 (1-Bromopropan-2-yl)cyclobutane CAS No. 1601800-49-0

(1-Bromopropan-2-yl)cyclobutane

Cat. No.: B2386066
CAS No.: 1601800-49-0
M. Wt: 177.085
InChI Key: HBAMKCHDDSVRIH-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of 131°C and a density of 1.28 g/cm³. This compound is used in various fields, including medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing cyclobutanes, including (1-Bromopropan-2-yl)cyclobutane, is the [2 + 2] cycloaddition reaction . This reaction involves the combination of two alkenes to form a cyclobutane ring. The reaction conditions typically include the use of a catalyst, such as a metal complex, and may require specific temperature and pressure conditions to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound may involve the bromination of cyclobutane derivatives. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

(1-Bromopropan-2-yl)cyclobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different substituents.

    Oxidation Reactions: Oxidation can lead to the formation of cyclobutanone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Formation of cyclobutane derivatives with various functional groups.

    Reduction: Formation of cyclobutane derivatives with hydrogen atoms replacing the bromine atom.

    Oxidation: Formation of cyclobutanone derivatives.

Scientific Research Applications

(1-Bromopropan-2-yl)cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Bromopropan-2-yl)cyclobutane involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is crucial for its role in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    Bromocyclopropane: A smaller cyclic compound with similar reactivity.

    Bromocyclopentane: A larger cyclic compound with different steric and electronic properties.

    1-Bromopropane: A linear compound with similar bromine reactivity but different structural characteristics.

Uniqueness

(1-Bromopropan-2-yl)cyclobutane is unique due to its specific ring size and the presence of a bromine atom, which imparts distinct reactivity and properties compared to other similar compounds. Its cyclic structure provides rigidity and specific spatial orientation, making it valuable in various chemical syntheses and applications.

Properties

IUPAC Name

1-bromopropan-2-ylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6(5-8)7-3-2-4-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAMKCHDDSVRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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